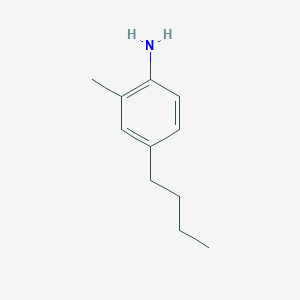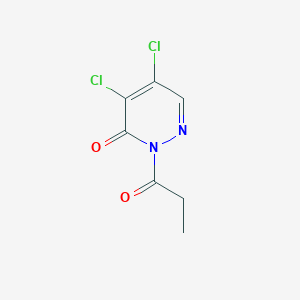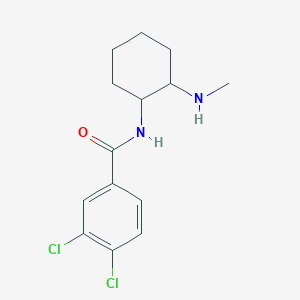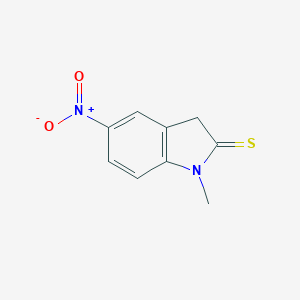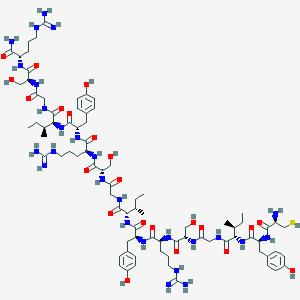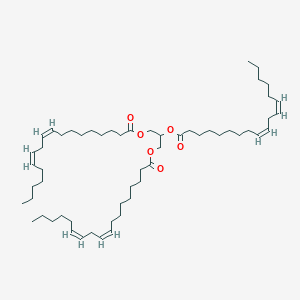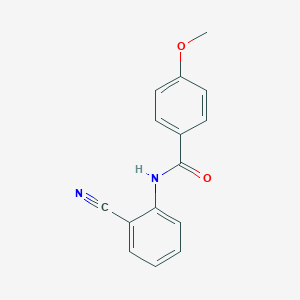
N-(2-cyanophenyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-4-methoxybenzamide, commonly known as CM156, is a small molecule that has attracted significant attention from the scientific community due to its potential therapeutic properties. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects in various preclinical studies.
Mécanisme D'action
The mechanism of action of CM156 is not fully understood. However, it has been shown to inhibit the activity of several enzymes that play a role in inflammation, cancer, and fibrosis. CM156 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. CM156 has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression. By inhibiting the activity of these enzymes, CM156 may exert its anti-inflammatory, anti-cancer, and anti-fibrotic effects.
Effets Biochimiques Et Physiologiques
CM156 has been shown to have several biochemical and physiological effects in various preclinical studies. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. CM156 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CM156 has been shown to inhibit the activation of hepatic stellate cells, which play a key role in the development of liver fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CM156 in lab experiments is its potential therapeutic properties. CM156 has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects in various preclinical studies, making it a promising candidate for drug development. Additionally, CM156 is a small molecule, which makes it easier to synthesize and modify compared to larger molecules.
One of the limitations of using CM156 in lab experiments is its potential toxicity. Although CM156 has been shown to be well-tolerated in animal studies, its toxicity in humans is not fully understood. Additionally, the synthesis of CM156 is a multi-step process that requires expertise in organic chemistry, which may limit its accessibility to some researchers.
Orientations Futures
There are several future directions for the research on CM156. One potential direction is to further investigate its mechanism of action. Although CM156 has been shown to inhibit the activity of several enzymes, its exact mechanism of action is not fully understood. Understanding the mechanism of action of CM156 may provide insights into its therapeutic properties and potential side effects.
Another future direction is to investigate the efficacy of CM156 in clinical trials. Although CM156 has shown promising results in preclinical studies, its efficacy in humans is not fully understood. Conducting clinical trials will provide insights into the safety and efficacy of CM156 in humans.
Conclusion:
In conclusion, CM156 is a small molecule that has attracted significant attention from the scientific community due to its potential therapeutic properties. Its anti-inflammatory, anti-cancer, and anti-fibrotic effects make it a promising candidate for drug development. Although its mechanism of action is not fully understood, CM156 has been shown to inhibit the activity of several enzymes that play a role in inflammation, cancer, and fibrosis. Further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of CM156 involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-methoxybenzoyl chloride, which is reacted with 2-aminobenzonitrile to form the intermediate product. This intermediate is then reacted with sodium cyanide to form the final product, CM156. The synthesis of CM156 is a multi-step process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
CM156 has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects in various animal models of inflammation. CM156 has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, CM156 has been shown to have anti-fibrotic effects in animal models of liver fibrosis. These preclinical studies suggest that CM156 has the potential to be developed as a therapeutic agent for various diseases.
Propriétés
Numéro CAS |
153172-71-5 |
|---|---|
Nom du produit |
N-(2-cyanophenyl)-4-methoxybenzamide |
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
N-(2-cyanophenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C15H12N2O2/c1-19-13-8-6-11(7-9-13)15(18)17-14-5-3-2-4-12(14)10-16/h2-9H,1H3,(H,17,18) |
Clé InChI |
JIMAVGYEBLMJJK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |
Synonymes |
N-(2-cyanophenyl)-4-methoxybenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



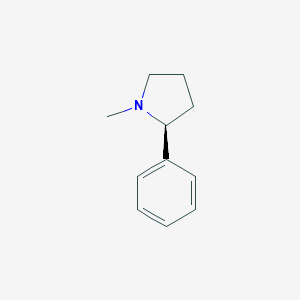
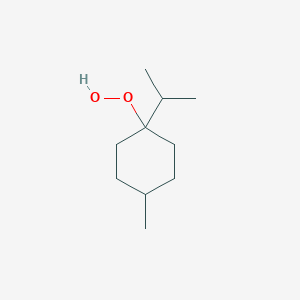
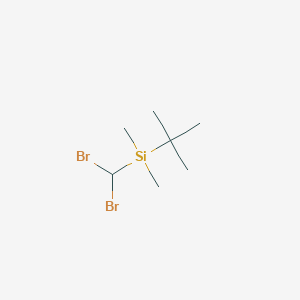



![1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone](/img/structure/B126900.png)
